molecular formula C21H20N4O2S B2603232 N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide CAS No. 2319721-23-6

N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2603232
CAS RN: 2319721-23-6
M. Wt: 392.48
InChI Key: NQUGPHOBSUMAFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

  • Compounds structurally related to N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide have been used in microwave-assisted synthesis to create molecules with biological activities. This includes antimicrobial, antilipase, and antiurease activities, showcasing their potential in medicinal chemistry (Başoğlu et al., 2013).

Antipsychotic Agent Research

  • Heterocyclic carboxamides, similar to the compound , have shown potential as antipsychotic agents. Their binding to dopamine, serotonin receptors, and their ability to antagonize specific responses in mice indicate their relevance in psychiatric medicine research (Norman et al., 1996).

Antiproliferative and Anti-HIV Activity

  • Derivatives of benzothiazoles, like the compound mentioned, have been evaluated for their antiproliferative activity against tumor-derived cell lines and screened for anti-HIV activity. This research suggests their potential in cancer and HIV treatment (Al-Soud et al., 2010).

Anti-Mycobacterial Chemotypes

  • These compounds have been identified as new anti-mycobacterial chemotypes, showing potential in treating tuberculosis. The research focused on their in vitro testing against Mycobacterium tuberculosis and cytotoxicity evaluation, offering insights into new therapeutic avenues (Pancholia et al., 2016).

Anticancer Research

  • Research has also delved into the anticancer properties of N-benzhydrylpiperazine derivatives, particularly against HeLa cancer cells. These studies highlight the compound's role in inducing apoptosis in cancer cells via oxidative stress-mediated pathways, indicating its potential as a chemotherapeutic agent (Khanam et al., 2018).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives synthesized from these compounds have shown anti-inflammatory and analgesic activities, highlighting their potential in the treatment of inflammatory disorders and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Derivatives of these compounds have been evaluated for their antimicrobial activity, showcasing their potential in combating various bacterial and fungal strains (Patel et al., 2011).

Polymer Synthesis Applications

  • These compounds have also been used in the synthesis of polymers, indicating their utility in material science (Yu et al., 1999).

properties

IUPAC Name

N-benzhydryl-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-18-15-24(12-13-25(18)21-22-11-14-28-21)20(27)23-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUGPHOBSUMAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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